![molecular formula C11H16N2O B1464504 [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol CAS No. 1248210-53-8](/img/structure/B1464504.png)
[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
説明
“[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, enantiopure (S)-diphenyl(pyrrolidin-2-yl)methanol and its derivatives represent an important type of chiral auxiliaries for asymmetric synthesis . Another study reported the synthesis of a new alkylaminophenol compound by the Petasis reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H, 13C NMR, and UV-Vis spectrometry can be used to analyze the structure of the molecule .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. For example, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized, such as with proline derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. For instance, the presence of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用
Organocatalysis
- Synthesis of Diamine Derivatives : Improved reaction conditions for the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, including the use of [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol, have been developed. These derivatives are used as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Chemistry and Synthesis
- Synthesis of β-Amino Esters : this compound derivatives are used in the synthesis of β-amino esters through a domino process involving reduction and conjugate addition steps (Giomi, Alfini, & Brandi, 2011).
- Crystal Structure Analysis : The triprolidinium cation, derived from compounds like this compound, has been studied for its crystal structure, demonstrating interactions and molecular arrangements crucial for understanding chemical reactions (Dayananda et al., 2012).
- Organotin(IV) Complex Synthesis : The compound is used in synthesizing organotin(IV) complexes, which have shown potential in antibacterial activities and could be considered for drug development (Singh, Singh, & Bhanuka, 2016).
将来の方向性
The future directions for “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
It is known that compounds containing the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Similarly, compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its action .
生化学分析
Biochemical Properties
[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the aminophenyl group allows it to interact with specific receptors and enzymes, altering downstream signaling cascades and gene transcription . These interactions can lead to changes in cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it could stabilize the active conformation of an enzyme, enhancing its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that this compound remains stable under specific storage conditions, such as room temperature and inert atmosphere . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic processes can affect the compound’s bioavailability, distribution, and overall efficacy. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization, accumulation, and overall bioavailability. For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could be localized to the nucleus, where it interacts with transcription factors and influences gene expression, or to the mitochondria, where it affects cellular metabolism and energy production . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-2,5-6,9,14H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCFSWWOWUBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



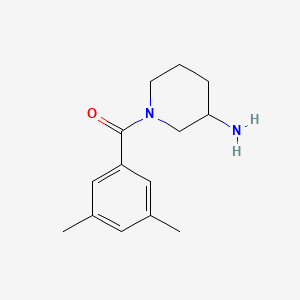
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
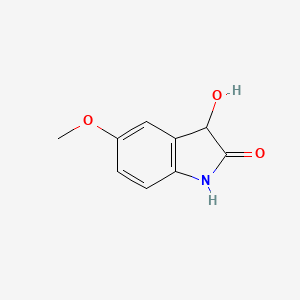
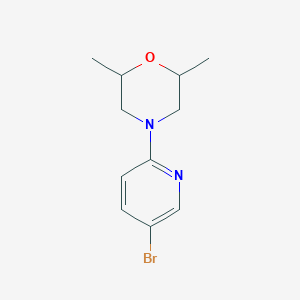
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)

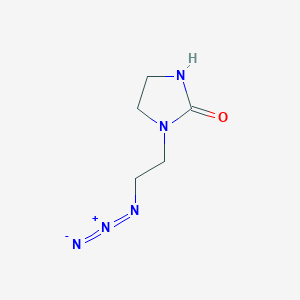


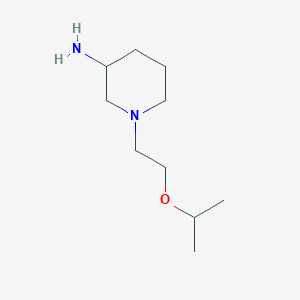
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
